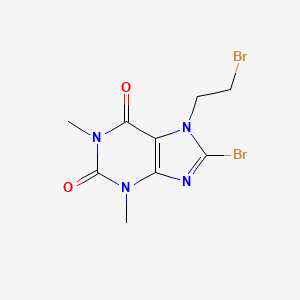
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a compound of significant interest in the field of organic chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with an indole derivative.
Borylation Reaction: The indole derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronate ester group.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
The reaction conditions often involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Analyse Des Réactions Chimiques
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Applications De Recherche Scientifique
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can be compared with other boronate ester-containing compounds such as:
tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the indole moiety and the boronate ester group, which provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C19H26BNO4 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
Clé InChI |
DUPDKCCGBOSLEE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)







![Bis[(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy]tin](/img/structure/B14089966.png)

![(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)


